Wee1 Inhibitor

描述

WEE1-IN-4: 是一种有效的检查点激酶 WEE1 抑制剂,在细胞周期的 G2/M 检查点的调控中起着至关重要的作用。 该化合物通过靶向 WEE1 激酶,从而诱导癌细胞的细胞周期停滞并促进凋亡,在癌症治疗中显示出巨大的潜力 .

作用机制

WEE1-IN-4 通过抑制 WEE1 激酶的活性来发挥作用,WEE1 激酶负责使细胞周期蛋白依赖性激酶 1 (CDK1) 磷酸化并失活。通过抑制 WEE1,WEE1-IN-4 阻止了 CDK1 的磷酸化,导致 CDK1 活化和细胞过早进入有丝分裂。 这会导致 DNA 损伤的癌细胞发生有丝分裂灾难和凋亡 .

生化分析

Biochemical Properties

Wee1 Inhibitor I interacts with key enzymes and proteins, particularly CDK1 and CDK2 . Wee1 triggers G2/M arrest through inhibitory phosphorylation on Tyr15 of CDK1 (Cdc2) and prevents entry into mitosis to allow DNA repair during DNA damage . In addition, this compound I also catalyzes the phosphorylation on CDK2, leading to its high activity, resulting in aberrant DNA replication and DNA double-stranded breaks .

Cellular Effects

This compound I has significant effects on various types of cells and cellular processes. It has been shown to potential chemotherapy or radiotherapy sensitivity in preclinical models, particularly in p53-mutated or deficient cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound I involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound I could result in high CDK1 activity and the cell progressing through the G2/M checkpoint without adequately repairing DNA damage, thus generating mitotic catastrophe and cell death .

Metabolic Pathways

This compound I is involved in key metabolic pathways. It interacts with enzymes or cofactors, and could also include any effects on metabolic flux or metabolite levels .

准备方法

合成路线和反应条件: WEE1-IN-4 的合成涉及一系列化学反应,包括缩合、环化和纯化步骤。 具体的合成路线和反应条件是专有的,通常涉及使用专门的试剂和催化剂来实现高产率和纯度 .

工业生产方法: WEE1-IN-4 的工业生产是在大型反应器中,在受控条件下进行,以确保一致性和质量。 该过程涉及多个合成、纯化和质量控制阶段,以满足药物化合物的监管标准 .

化学反应分析

反应类型: WEE1-IN-4 会经历各种化学反应,包括:

氧化: 涉及添加氧气或去除氢,通常使用氧化剂。

还原: 涉及添加氢或去除氧,通常使用还原剂。

常见试剂和条件:

氧化剂: 过氧化氢、高锰酸钾。

还原剂: 硼氢化钠、氢化铝锂。

亲核试剂: 氨、氢氧根离子。

亲电试剂: 卤代烷烃、酰氯.

主要产物: 从这些反应中形成的主要产物取决于使用的具体试剂和条件。 例如,氧化可能会产生酮或醛,而还原可能会产生醇 .

科学研究应用

化学: WEE1-IN-4 用作研究工具,用于研究 WEE1 激酶在细胞周期调控和 DNA 损伤反应中的作用。 它有助于理解细胞周期检查点的分子机制及其在癌症中的意义 .

生物学: 在生物学研究中,WEE1-IN-4 用于研究 WEE1 抑制对细胞过程(如凋亡、DNA 修复和细胞增殖)的影响。 它也用于研究 WEE1 与其他细胞蛋白之间的相互作用 .

医学: WEE1-IN-4 在临床前研究中显示出作为各种癌症(包括卵巢癌、乳腺癌和胰腺癌)的潜在治疗剂的前景。 它正在临床试验中评估其与其他化疗药物联合使用的疗效和安全性 .

工业: 在制药行业,WEE1-IN-4 用于开发靶向癌症疗法。 它作为设计和合成具有改进效力和选择性的新型 WEE1 抑制剂的先导化合物 .

相似化合物的比较

类似化合物:

Adavosertib (AZD1775): 另一种有效的 WEE1 抑制剂,在临床前和临床研究中显示出对各种癌症的疗效.

MK-1775: 一种选择性 WEE1 抑制剂,与 DNA 损伤剂联合使用以增强其治疗效果.

独特性: WEE1-IN-4 的独特之处在于其对 WEE1 激酶的高效力和选择性,IC50 值为 0.011 微摩尔。 这使其成为研究 WEE1 在细胞周期调控中的特定作用以及开发靶向癌症疗法的宝贵工具 .

属性

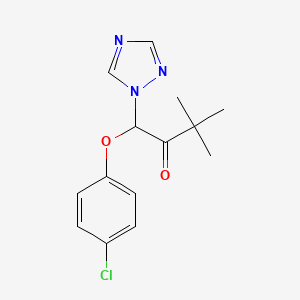

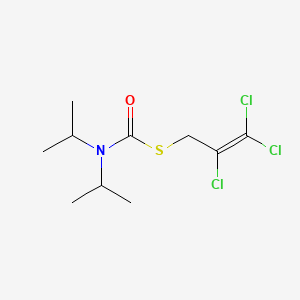

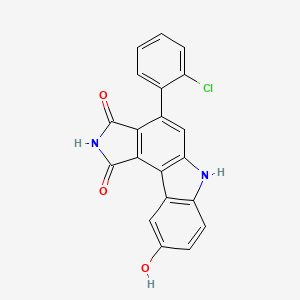

IUPAC Name |

4-(2-chlorophenyl)-9-hydroxy-6H-pyrrolo[3,4-c]carbazole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11ClN2O3/c21-13-4-2-1-3-10(13)11-8-15-16(18-17(11)19(25)23-20(18)26)12-7-9(24)5-6-14(12)22-15/h1-8,22,24H,(H,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEXRCOBPACFOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC3=C(C4=C(N3)C=CC(=C4)O)C5=C2C(=O)NC5=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439085 | |

| Record name | Wee1 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622855-37-2 | |

| Record name | Wee1 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Wee1, and what is its role in the cell cycle?

A: Wee1 is a tyrosine kinase that plays a crucial role in regulating the cell cycle, specifically at the G2/M checkpoint. It does this by phosphorylating cyclin-dependent kinase 1 (CDK1) at the tyrosine 15 (Tyr15) residue, effectively inactivating the CDK1/cyclin B complex and preventing premature entry into mitosis. [, , ]

Q2: How do Wee1 inhibitors interact with their target and affect the cell cycle?

A: Wee1 inhibitors are small molecules that bind to and inhibit the kinase activity of Wee1. This inhibition prevents the phosphorylation of CDK1, leading to its activation and forcing cells with damaged DNA to bypass the G2/M checkpoint, ultimately leading to mitotic catastrophe and cell death. [, , , , , ]

Q3: Why is Wee1 inhibition considered a promising strategy for cancer therapy?

A: Cancer cells often have defects in the G1/S checkpoint, making them more reliant on the G2/M checkpoint for DNA repair. Wee1 inhibition exploits this vulnerability by forcing these cells with unresolved DNA damage into premature mitosis, leading to their death. This strategy is particularly relevant for p53-deficient tumors, which commonly lack a functional G1 checkpoint. [, , , , ]

Q4: What are the downstream effects of Wee1 inhibition in cancer cells?

A4: Wee1 inhibition leads to several downstream effects in cancer cells, including:

- Increased CDK1 activity: Leading to accelerated S-phase progression and premature mitotic entry. [, ]

- DNA damage accumulation: Unrepaired DNA damage due to checkpoint abrogation. [, , , , ]

- Mitotic catastrophe: Cells entering mitosis with damaged DNA undergo mitotic catastrophe, a form of cell death. [, , ]

- Apoptosis induction: Wee1 inhibition can also directly trigger apoptosis in some cancer cells. [, , , ]

Q5: Is there information available about the specific molecular formula, weight, or spectroscopic data for “Wee1 Inhibitor I”?

A5: The provided research papers focus on the biological activity and therapeutic potential of Wee1 inhibitors as a class of compounds. They do not provide specific structural details, molecular formula, weight, or spectroscopic data for a compound explicitly named "this compound I."

Q6: How do structural modifications to Wee1 inhibitors impact their activity and selectivity?

A6: Structure-activity relationship (SAR) studies are crucial for optimizing the efficacy and safety of Wee1 inhibitors. Research has shown that even small structural changes can significantly impact:

- Potency: Modifications to the core scaffold or specific substituents can enhance or diminish binding affinity for Wee1. [, ]

- Selectivity: Optimizing interactions with the Wee1 active site can improve selectivity against other kinases like PLK1, mitigating potential off-target effects and toxicity. [, , ]

- Pharmacokinetic properties: Structural modifications can influence absorption, distribution, metabolism, and excretion (ADME), ultimately impacting the drug's in vivo behavior. [, , ]

Q7: What are the challenges in formulating Wee1 inhibitors for therapeutic use?

A7: Formulating Wee1 inhibitors presents challenges related to their stability, solubility, and bioavailability. Strategies to overcome these limitations might include:

- Chemical modifications: Improving drug-like properties through modifications to the compound's structure. [, ]

- Formulation optimization: Utilizing excipients and delivery systems to enhance solubility and stability, enabling various routes of administration (e.g., oral, intravenous). [, ]

Q8: What in vitro and in vivo models are used to evaluate the efficacy of Wee1 inhibitors?

A8: Researchers employ a range of preclinical models to assess the efficacy and safety of Wee1 inhibitors, including:

- Cell-based assays: Measuring cell viability, proliferation, apoptosis, and cell cycle progression in cancer cell lines treated with Wee1 inhibitors. [, , , ]

- Animal models: Evaluating tumor growth inhibition and survival in xenograft models where human cancer cells are implanted into mice. [, , , , ]

- Patient-derived xenografts (PDXs): Testing drug efficacy in models that better represent human tumor heterogeneity and drug response. [, ]

Q9: What are the known mechanisms of resistance to Wee1 inhibitors?

A9: As with many targeted therapies, resistance to Wee1 inhibitors is a concern. Research suggests potential mechanisms include:

- Upregulation of compensatory DNA repair pathways: Cancer cells may adapt by increasing the activity of alternative DNA repair mechanisms. [, ]

- Activation of bypass signaling pathways: Resistance can arise through the activation of signaling pathways that circumvent the need for Wee1. [, ]

Q10: What are the toxicological concerns associated with Wee1 inhibition?

A10: The main dose-limiting toxicity observed with Wee1 inhibitors, particularly AZD1775, is myelosuppression, which includes:

- Neutropenia: A decrease in neutrophils, a type of white blood cell, increasing the risk of infection. [, , ]

- Thrombocytopenia: A decrease in platelets, which are essential for blood clotting, leading to an increased risk of bleeding. [, ]

Q11: What strategies are being explored to improve the delivery of Wee1 inhibitors to tumors?

A11: Research is ongoing to enhance the delivery and therapeutic index of Wee1 inhibitors:

- Nanoparticle-based delivery systems: Encapsulating Wee1 inhibitors in nanoparticles can improve their solubility, stability, and tumor targeting, potentially reducing off-target effects. []

- Antibody-drug conjugates (ADCs): Linking Wee1 inhibitors to antibodies that specifically recognize tumor cells can enable targeted delivery and minimize toxicity to healthy tissues. []

Q12: Are there any biomarkers that can predict response to Wee1 inhibitors?

A12: Identifying predictive biomarkers is crucial for personalizing this compound therapy:

- H3K36me3 status: Loss of the histone mark H3K36me3 has been linked to increased sensitivity to Wee1 inhibitors. This finding could be explored as a potential biomarker to guide patient selection. []

- CCNE1 amplification: Cancers with CCNE1 amplification may show increased susceptibility to Wee1 inhibitors. [, ]

Q13: What are the future directions for research on Wee1 inhibitors?

A13: Future research efforts will likely focus on:

- Developing more selective and potent Wee1 inhibitors: Minimizing off-target toxicity and maximizing therapeutic efficacy. [, , ]

- Identifying robust predictive biomarkers: Guiding patient selection and personalizing treatment strategies. [, ]

- Optimizing drug combinations: Exploring synergistic combinations with chemotherapy, radiotherapy, or other targeted therapies to enhance anti-cancer effects and overcome resistance. [, , , ]

- Conducting further clinical trials: Determining the long-term efficacy and safety of Wee1 inhibitors in diverse patient populations. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。